3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a dodecylamino group and a 4-fluorophenyl group attached to a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Attachment of the Dodecylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine-2,5-dione: Lacks the dodecylamino group, which may affect its chemical and biological properties.
3-(Dodecylamino)pyrrolidine-2,5-dione: Lacks the 4-fluorophenyl group, which may influence its reactivity and applications.
Uniqueness
3-(Dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the dodecylamino and 4-fluorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H33FN2O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-(dodecylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H33FN2O2/c1-2-3-4-5-6-7-8-9-10-11-16-24-20-17-21(26)25(22(20)27)19-14-12-18(23)13-15-19/h12-15,20,24H,2-11,16-17H2,1H3 |
InChI Key |
BKOFNMDBMHRLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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